molecular formula C9H8FNO4 B2777652 2-(2-Fluoro-4-nitrophenyl)propanoic acid CAS No. 111196-84-0

2-(2-Fluoro-4-nitrophenyl)propanoic acid

Cat. No.: B2777652
CAS No.: 111196-84-0
M. Wt: 213.164
InChI Key: RDQCPNADYHADDM-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8FNO4 It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-nitrophenyl)propanoic acid typically involves multi-step reactions. One common method includes the esterification of a precursor compound followed by subsequent reactions to introduce the fluorine and nitro groups. For instance, the esterification of a precursor compound with methanol in the presence of a catalytic amount of concentrated hydrochloric acid can yield an intermediate product. This intermediate can then undergo further reactions, such as hydrogenation using palladium on activated carbon, and nitration using sulfuric acid and sodium nitrite, to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on activated carbon or other reducing agents like sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(2-Fluoro-4-aminophenyl)propanoic acid, while substitution reactions can introduce various functional groups in place of the fluorine or nitro groups.

Scientific Research Applications

2-(2-Fluoro-4-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-nitrophenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluoro-4-aminophenyl)propanoic acid: Similar structure but with an amino group instead of a nitro group.

    2-(4-Nitrophenyl)propanoic acid: Lacks the fluorine atom, which can affect its chemical properties and reactivity.

    2-(2-Fluoro-4-methylphenyl)propanoic acid: Contains a methyl group instead of a nitro group, altering its chemical behavior.

Uniqueness

2-(2-Fluoro-4-nitrophenyl)propanoic acid is unique due to the combination of the fluorine and nitro groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it valuable for various research applications.

Properties

IUPAC Name

2-(2-fluoro-4-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5(9(12)13)7-3-2-6(11(14)15)4-8(7)10/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQCPNADYHADDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (7.5 mL) was added to compound (4) obtained above (7.09 g, 22.6 mmol) in acetic acid (26 mL) and water (18 mL), and the obtained mixture was heated to reflux for 12 hours. After completion of the reaction, the mixture was cooled and concentrated under reduced pressure, and the residue was extracted with dichloromethane. The extract was washed with saturated saline and water and dried (over sodium sulfate). The solvent was then distilled off under reduced pressure to give 3.72 g (77%) of compound (5) of interest as clear reddish brown oil.
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
compound ( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Yield
77%

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